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molecular formula C8H6BrN3 B1278728 8-Bromo-1,7-naphthyridin-6-amine CAS No. 5912-35-6

8-Bromo-1,7-naphthyridin-6-amine

Cat. No. B1278728
M. Wt: 224.06 g/mol
InChI Key: VJKKBVMEHDGRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136821

Procedure details

Through a stirred solution of 2-Cyano-3-pyridylacetonitrile (3.6 g, 0.025 mol) in toluene (80 ml) is bubbled HBr for 5 h. Then, 4N NaOH is carefully added and the suspension stirred vigorously. The mixture is filtered and the product washed with water and dried. Crystallisation from toluene affords the title compound. Mass M+H 225. Melting point 188° C., decomposition.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([CH2:9][C:10]#[N:11])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[BrH:12].[OH-].[Na+]>C1(C)C=CC=CC=1>[NH2:11][C:10]1[CH:9]=[C:8]2[C:3](=[C:1]([Br:12])[N:2]=1)[N:4]=[CH:5][CH:6]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the product washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CC=NC2=C(N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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